1-氯-3-苯基丙烷-2-醇

描述

“1-Chloro-3-phenylpropan-2-ol” is an organic compound that belongs to the class of benzene and substituted derivatives . It is used as a building block in the synthesis of antidepressants such as ®- and (S)-tomoxetine, fluoxetine, and nisoxetine . It may also be used in the synthesis of biologically active 2-substituted chromans .

Synthesis Analysis

The synthesis of “1-Chloro-3-phenylpropan-2-ol” involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity . The reaction system was 100 mM Tris-HCl buffer (pH 7.5) containing 3% (v/v) 2-MeTHF and 2% (v/v) Triton X-100, and the reactions were carried out with 0.75 U permeabilized cells at 30 °C and 200 rpm for 9 h .

Molecular Structure Analysis

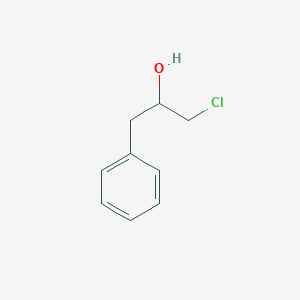

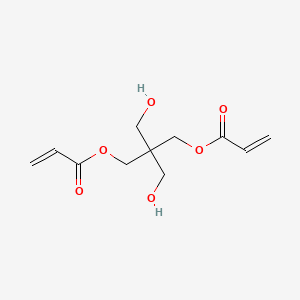

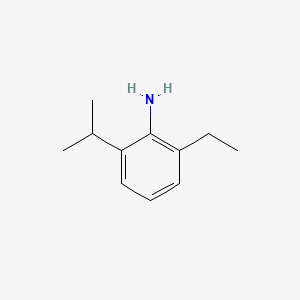

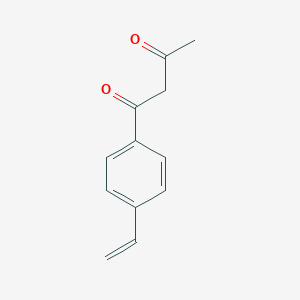

The molecular formula of “1-Chloro-3-phenylpropan-2-ol” is C9H11ClO . The InChIKey is VBZRCYGKCAOPJW-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C(C=C1)CC(CCl)O .

Physical And Chemical Properties Analysis

The molecular weight of “1-Chloro-3-phenylpropan-2-ol” is 170.63 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The rotatable bond count is 3 . The exact mass is 170.0498427 g/mol . The topological polar surface area is 20.2 Ų .

科学研究应用

化学酶促合成

1-氯-3-苯基丙烷-2-醇已用于非三环类抗抑郁药(如氟西汀、托莫西汀和尼索西汀)的化学酶促合成中。此过程涉及 3-氯-1-苯基丙烷-1-醇的动力学拆分及其转化为这些抗抑郁药的手性构件 (Liu, Hoff, & Anthonsen, 2000)。

酵母培养物中的生物转化

研究表明,1-氯-3-苯基丙烷-2-醇在选定的酵母培养物中进行生物转化。此过程产生多种生物转化产物,包括脱卤产物和苯丙酮的还原产物 (Janeczko & Kostrzewa-Susłow, 2014)。

保留弗里德尔-克拉夫茨烷基化

该化合物已用于与苯的弗里德尔-克拉夫茨烷基化反应中。此过程涉及路易斯酸,产生 1,2-二苯基丙烷等产物。该反应的立体化学和机理一直是研究的主题,揭示了对该反应的构型保留和反转的见解 (Masuda, Nakajima, & Suga, 1983)。

抗菌性能

1-氯-3-苯基丙烷-2-醇已被研究其对铜绿假单胞菌的抑制作用,由于其杀菌作用,显示出作为口服混悬液和混合物的防腐剂的潜力 (Richards & McBride, 1973)。

作用机制

Target of Action

The primary target of 1-Chloro-3-phenylpropan-2-ol is Lysozyme , an enzyme that plays a crucial role in the immune response by breaking down the cell walls of certain bacteria .

Mode of Action

It is known that the compound interacts with the enzyme, potentially altering its function

Biochemical Pathways

Given its interaction with Lysozyme, it may influence pathways related to bacterial cell wall degradation and immune response .

Result of Action

Given its interaction with Lysozyme, it may have effects on bacterial cell wall integrity and immune response .

Action Environment

Like many organic compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

生化分析

Biochemical Properties

These are aromatic compounds containing one monocyclic ring system consisting of benzene .

Molecular Mechanism

It is known that benzylic halides typically react via an SN2 pathway .

Temporal Effects in Laboratory Settings

It is known that it has a melting point of 31.0 to 36.0 °C and a boiling point of 116°C/4mmHg .

属性

IUPAC Name |

1-chloro-3-phenylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZRCYGKCAOPJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277817 | |

| Record name | 1-chloro-3-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-65-6 | |

| Record name | α-(Chloromethyl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5396-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 4335 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC4335 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-3-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[3-amino-4-(dimethylamino)phenyl]methanone](/img/structure/B3053376.png)

![5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione](/img/structure/B3053397.png)